molecular formula C23H32O8 B14715334 Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate CAS No. 6630-93-9

Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate

Cat. No.: B14715334
CAS No.: 6630-93-9
M. Wt: 436.5 g/mol
InChI Key: IEPHUAOHMIESSJ-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is an organic compound with the molecular formula C23H32O8 It is known for its complex structure, which includes multiple functional groups such as esters, ketones, and ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of a strong acid catalyst. This is followed by acetylation reactions to introduce the acetyl groups at the 2 and 4 positions. The methoxy and propoxy substituents on the phenyl ring are introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate
  • Diethyl 2,4-diacetyl-3-(3-methoxyphenyl)pentanedioate

Uniqueness

Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is unique due to the presence of both methoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

6630-93-9

Molecular Formula

C23H32O8

Molecular Weight

436.5 g/mol

IUPAC Name

diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate

InChI

InChI=1S/C23H32O8/c1-7-12-31-17-11-10-16(13-18(17)28-6)21(19(14(4)24)22(26)29-8-2)20(15(5)25)23(27)30-9-3/h10-11,13,19-21H,7-9,12H2,1-6H3

InChI Key

IEPHUAOHMIESSJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C(C(=O)C)C(=O)OCC)C(C(=O)C)C(=O)OCC)OC

Origin of Product

United States

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